molecular formula C6H6O2 B12366495 2-Acetylfuran-d3

2-Acetylfuran-d3

Cat. No.: B12366495
M. Wt: 113.13 g/mol
InChI Key: IEMMBWWQXVXBEU-NRUYWUNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylfuran-d3, also known as 2-Furyl methyl ketone-d3, is a deuterated form of 2-Acetylfuran. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of this compound is C6H3D3O2, and it has a molecular weight of 113.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Acetylfuran-d3 can be synthesized through the deuteration of 2-Acetylfuran. One common method involves the use of deuterated reagents in the Friedel-Crafts acylation of furan with acetic anhydride . The reaction typically requires a catalyst such as zinc salt, and the process is carried out at temperatures ranging from -10°C to 30°C. The reaction mixture is then subjected to reduced pressure and elevated temperatures to obtain the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous-flow reactors and optimized reaction conditions to ensure high yield and purity. The use of eco-friendly catalysts and solvents is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Acetylfuran-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetylfuran-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed studies of reaction mechanisms and metabolic pathways. This makes it particularly valuable in pharmaceutical research and development .

Properties

Molecular Formula

C6H6O2

Molecular Weight

113.13 g/mol

IUPAC Name

1-(3,4,5-trideuteriofuran-2-yl)ethanone

InChI

InChI=1S/C6H6O2/c1-5(7)6-3-2-4-8-6/h2-4H,1H3/i2D,3D,4D

InChI Key

IEMMBWWQXVXBEU-NRUYWUNFSA-N

Isomeric SMILES

[2H]C1=C(OC(=C1[2H])C(=O)C)[2H]

Canonical SMILES

CC(=O)C1=CC=CO1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.